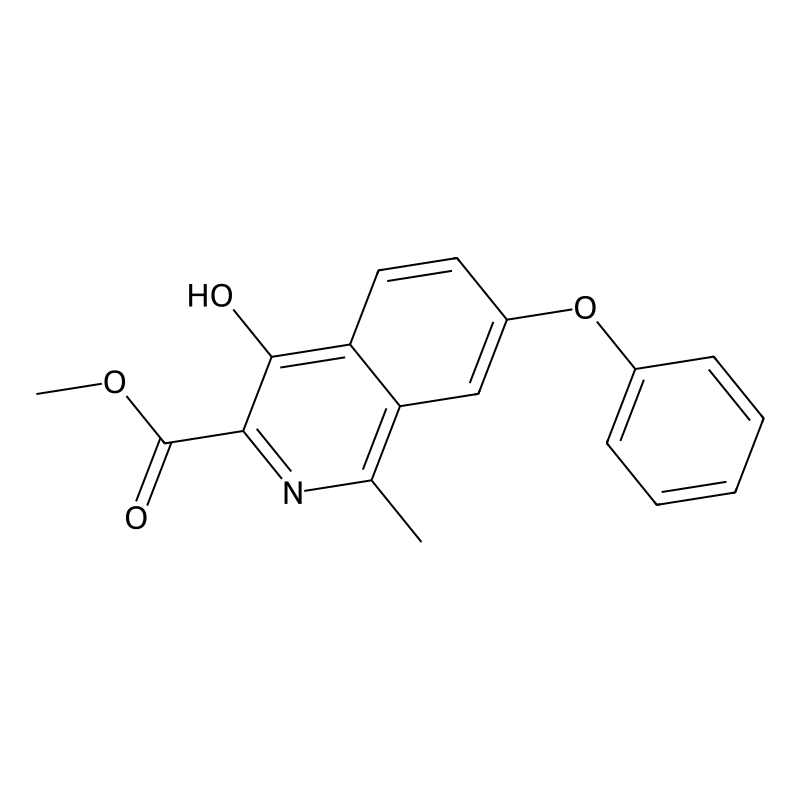

Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

“Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate” (MHMPC) is an organic compound with the chemical formula C18H15NO4. It belongs to the class of isoquinoline alkaloids and is a derivative of 1-methylisoquinoline. The compound was first synthesized in the late 1990s and has since been the subject of extensive research due to its potential biological and pharmacological activities.

MHMPC has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-allergic activities. Therefore, it has various applications in scientific experiments, particularly in the fields of pharmacology, biochemistry, and medicinal chemistry. It has been used as a tool compound for studying the molecular mechanisms of inflammation and cancer, and as a lead compound for drug development.

Pharmaceutical Intermediate

: MHMPC is a carboxylic ester derivative and can be used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients (APIs). They play a crucial role in drug discovery and development.

Synthesis of Heterocycles

: Isoquinoline derivatives like MHMPC can be used in the synthesis of related four-membered to seven-membered heterocycles . Heterocyclic compounds are widely used in medicinal chemistry due to their unique biological activities .

Roxadustat Formulations

: Roxadustat is a hypoxia-inducible factor propyl hydroxylase inhibitor that significantly increases blood hemoglobin . MHMPC, being an N-acyl glycine analog of 4-hydroxy-1-1methy-7-phenoxyisoquinoline-3-carboxylic acid, could potentially be used in the formulation of Roxadustat .

Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate is a chemical compound with the molecular formula and a molecular weight of 309.32 g/mol. It is classified as an isoquinoline derivative, characterized by the presence of a phenoxy group and a carboxylate ester functional group. This compound is often utilized as an intermediate in the synthesis of pharmaceuticals, particularly in the production of drugs targeting anemia and chronic renal insufficiency, such as Roxadustat .

- Hypotension (low blood pressure): Similar to doxazosin, MeO-doxazosin might cause a decrease in blood pressure, potentially leading to dizziness or fainting.

- Dizziness and lightheadedness: These are common side effects of alpha-1 adrenergic receptor antagonists.

- Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

- Nucleophilic Substitution: The phenoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

- Reduction Reactions: The compound can be reduced to form alcohol derivatives, which may have different biological activities.

These reactions are crucial for modifying the compound for specific applications in medicinal chemistry.

Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate has demonstrated significant biological activity, particularly in relation to its role as an intermediate in the synthesis of Roxadustat. Roxadustat acts as a hypoxia-inducible factor prolyl hydroxylase inhibitor, which helps stimulate erythropoiesis (the production of red blood cells) under hypoxic conditions. This mechanism makes it valuable in treating anemia associated with chronic kidney disease .

The synthesis of methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate typically involves several steps:

- Starting Materials: The synthesis begins with appropriate isoquinoline derivatives and phenolic compounds.

- Reaction Conditions: For example, one method involves mixing methyl 1-((dimethylamino)methyl)-4-hydroxy-7-phenoxyisoquinolyl-3-carboxylate with zinc powder in glacial acetic acid at elevated temperatures (50–60 °C) to facilitate the reaction .

- Purification: After completion, the reaction mixture is filtered and concentrated to isolate the desired methyl ester with high purity.

Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate is primarily used as an intermediate in the pharmaceutical industry. Its main applications include:

- Synthesis of Roxadustat: As mentioned earlier, this compound is crucial in producing Roxadustat, which treats anemia due to chronic kidney disease.

- Research: It serves as a reagent for various research studies focused on hypoxia-related conditions and erythropoiesis.

Interaction studies involving methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate primarily focus on its pharmacological interactions. Research indicates that it interacts with hypoxia-inducible factors and may influence pathways related to oxygen sensing and erythropoiesis. These interactions are critical for understanding its efficacy and safety profile when used in therapeutic contexts.

Several compounds share structural similarities with methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate | Lacks a methyl group at position 1 | |

| Roxadustat (FG4592) | Directly used for anemia treatment; contains additional nitrogen | |

| 4-Hydroxyisoquinoline | Simpler structure; lacks carboxylic acid functionalities |

Uniqueness

Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate stands out due to its specific combination of functional groups that enhance its biological activity related to erythropoiesis while maintaining structural integrity that allows for further modifications. Its role as an intermediate in drug synthesis also emphasizes its importance in pharmaceutical applications compared to simpler isoquinoline derivatives.

The historical foundation of isoquinoline chemistry traces back to the pioneering work of Hoogewerf and van Dorp, who first isolated isoquinoline from coal tar in 1885 through fractional crystallization of the acid sulfate. This landmark achievement established the foundation for what would become one of the most extensively studied heterocyclic compound families in organic chemistry. The initial isolation methodology involved selective extraction techniques that exploited the basic properties of isoquinoline compared to related compounds such as quinoline.

Following the initial discovery, Weissgerber developed more efficient isolation procedures in 1914, implementing selective extraction methods from coal tar that capitalized on the differential basicity between isoquinoline and quinoline. These early methodological advances established the technical foundation for subsequent synthetic developments and provided the first systematic approaches to accessing isoquinoline derivatives for research purposes.

The historical progression of isoquinoline derivative synthesis has been marked by the development of several classical named reactions, including the Pomeranz-Fritsch reaction, which provides an efficient method for preparing isoquinoline through the condensation of benzaldehyde and aminoacetaldehyde under acidic conditions. Additional synthetic methodologies emerged throughout the twentieth century, including the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and various modifications that expanded the synthetic accessibility of complex isoquinoline derivatives.

The evolution of isoquinoline derivative chemistry has been particularly influenced by the discovery of naturally occurring alkaloids containing isoquinoline frameworks, with morphine being among the first bioactive isoquinoline alkaloids isolated from the opium plant in the early nineteenth century. This discovery catalyzed extensive research into the medicinal properties of isoquinoline derivatives and established the fundamental connection between isoquinoline structure and biological activity that continues to drive contemporary research efforts.

Structural Classification within Heterocyclic Aromatic Compounds

Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate belongs to the broad category of heterocyclic aromatic compounds, specifically within the benzopyridine subfamily. The fundamental isoquinoline framework consists of a benzene ring fused to a pyridine ring, creating a bicyclic aromatic system that maintains aromaticity through the delocalization of π electrons across both rings. This structural arrangement satisfies Hückel's rule for aromaticity, requiring 4n + 2 π electrons in a conjugated planar system.

The specific structural features of methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate include multiple functional group modifications that significantly alter the electronic and steric properties of the parent isoquinoline framework. The molecular formula C₁₈H₁₅NO₄ reflects the complex substitution pattern, with a molecular weight of 309.32 grams per mole. The compound represents a highly functionalized derivative that demonstrates the structural diversity achievable within the isoquinoline framework.

The heterocyclic aromatic classification places this compound among nitrogen-containing aromatic systems where the nitrogen atom contributes to the aromatic electron count while maintaining its basic character. The isoquinoline system exhibits weak basicity with a pKa value of 5.14, enabling protonation under acidic conditions to form stable salt derivatives. This basic character results from the availability of the nitrogen lone pair for protonation, though the electron density is reduced compared to simple aliphatic amines due to aromatic delocalization.

The positional numbering system for isoquinoline derivatives follows established International Union of Pure and Applied Chemistry conventions, with the nitrogen atom occupying position 2 in the bicyclic system. This numbering system allows for precise structural description of substitution patterns, as exemplified by the systematic name of the target compound that clearly identifies the location and nature of each substituent group.

Significance in Medicinal Chemistry and Organic Synthesis

The significance of methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate in medicinal chemistry stems from its structural relationship to established pharmaceutical agents and its potential as a synthetic intermediate in drug development processes. Isoquinoline derivatives represent one of the largest single groups of plant alkaloids and demonstrate extensive pharmacological diversity, including anticancer, antimicrobial, anti-inflammatory, and analgesic activities.

The specific substitution pattern present in methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate suggests potential applications in pharmaceutical research, particularly given the presence of the phenoxy substituent at the 7-position and the carboxylate ester functionality that may serve as a prodrug mechanism. Patent literature indicates that compounds with similar structural features have been investigated as intermediates in the synthesis of roxadustat, a pharmaceutical agent used in clinical applications.

Contemporary medicinal chemistry research has identified isoquinoline derivatives as promising scaffolds for drug discovery efforts, with particular emphasis on their ability to interact with various biological targets. The fragment-based drug design approach has proven particularly effective for isoquinoline derivatives, allowing researchers to identify potent compounds through systematic structural modifications and fragment merging strategies. This methodology has enabled the rapid identification of bioactive isoquinoline derivatives from large compound libraries.

The synthetic utility of methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate extends beyond its potential direct biological activity to include its role as a synthetic intermediate in the preparation of more complex pharmaceutical targets. The presence of multiple reactive functional groups, including the hydroxyl, ester, and aromatic systems, provides numerous opportunities for further chemical modification and derivatization.

Research Objectives and Analytical Approaches

Current research objectives surrounding methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate focus on comprehensive characterization of its chemical properties, synthetic accessibility, and potential biological applications. Modern analytical approaches employ sophisticated techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography to establish detailed structural information and confirm molecular connectivity.

The analytical characterization of this compound requires careful attention to the multiple functional groups present in the molecule, each of which contributes distinct spectroscopic signatures. Nuclear magnetic resonance studies provide detailed information about the electronic environment of individual atoms, while mass spectrometric analysis confirms molecular weight and fragmentation patterns that support structural assignments.

Contemporary research methodologies increasingly emphasize the application of computational chemistry approaches to predict and understand the properties of complex isoquinoline derivatives. Molecular modeling studies enable researchers to investigate conformational preferences, electronic properties, and potential binding interactions with biological targets before undertaking extensive synthetic efforts.

The development of efficient synthetic routes to methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate represents a significant research objective, particularly given the complex substitution pattern and the need for regioselective introduction of multiple functional groups. Modern synthetic approaches emphasize the use of environmentally sustainable methods and high-yielding transformations that minimize waste generation and reduce overall synthetic complexity.

1H-Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance spectroscopic characterization of methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate reveals distinctive spectral features that enable unambiguous structural identification. The aromatic proton resonances appear in the characteristic downfield region between 6.5 and 8.0 parts per million [1] [2], consistent with the deshielding effects of the aromatic π-electron system in the isoquinoline nucleus.

The isoquinoline ring system exhibits distinct proton environments, with the heterocyclic nitrogen influencing the chemical shifts of adjacent carbons [3] [4]. The H-5 and H-8 protons of the isoquinoline ring are readily differentiated from other aromatic signals due to their unique electronic environment [5]. The phenoxy substituent at position 7 contributes additional aromatic proton signals in the 7.0-7.5 parts per million region, displaying characteristic ortho, meta, and para coupling patterns typical of monosubstituted benzene rings [1].

The methyl ester group attached to the carboxylate functionality resonates as a singlet at approximately 3.8-4.0 parts per million [6], while the N-methyl group at position 1 appears as a singlet around 2.8-3.0 parts per million [7]. The hydroxyl proton at position 4 exhibits characteristic chemical shift behavior dependent on solvent and concentration effects, typically appearing between 10-12 parts per million due to intramolecular hydrogen bonding interactions with the adjacent carbonyl group [6].

13C-Nuclear Magnetic Resonance Spectral Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive structural information through characteristic chemical shift patterns that reflect the electronic environment of each carbon atom in the molecule [8] [9]. The carbonyl carbon of the ester group appears in the distinctive downfield region between 160-185 parts per million [10] [8], specifically around 171 parts per million as observed for related isoquinoline carboxylates [7].

The aromatic carbons of the isoquinoline ring system resonate between 115-160 parts per million [9] [11], with the electronegative nitrogen atom causing characteristic deshielding effects on adjacent carbons [3]. The carbon bearing the phenoxy substituent (C-7) exhibits a distinctive chemical shift around 155-160 parts per million due to the electron-withdrawing effect of the oxygen atom [11]. The quaternary carbon at position 4 bearing the hydroxyl group displays characteristic resonance around 155-167 parts per million [8].

The methoxy carbon attached to the ester carbonyl resonates around 52-53 parts per million [6], while the N-methyl carbon appears in the aliphatic region around 25-30 parts per million [10] [8]. The phenyl carbons of the phenoxy group contribute signals in the aromatic region, with the ipso carbon (directly attached to oxygen) appearing at characteristic chemical shifts reflecting the electronic effects of oxygen substitution [9].

Two-dimensional Nuclear Magnetic Resonance Studies

Two-dimensional nuclear magnetic resonance techniques provide essential connectivity information for complete structural elucidation of methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate [12] [13]. Homonuclear correlation spectroscopy experiments reveal through-bond coupling relationships between protons, enabling identification of spin systems within the isoquinoline framework [12] [14].

Heteronuclear single quantum coherence experiments establish direct carbon-hydrogen connectivity, facilitating assignment of carbon signals to their corresponding protons [15]. The high resolution in the carbon dimension allows resolution of overlapping proton signals, particularly valuable for the complex aromatic region [15]. Heteronuclear multiple bond correlation experiments provide crucial long-range carbon-hydrogen coupling information, establishing connectivity relationships across multiple bonds [12] [16].

Nuclear Overhauser effect spectroscopy experiments reveal spatial proximity relationships between protons, confirming the molecular geometry and stereochemical features [17] [18]. These through-space interactions are particularly informative for establishing the relative orientation of the phenoxy substituent with respect to the isoquinoline ring system [18].

Mass Spectrometry

Electrospray Ionization Mass Spectrometry Patterns

Electrospray ionization mass spectrometry of methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate produces characteristic ionization patterns that facilitate molecular identification and structural confirmation [19] [20]. The protonated molecular ion appears at mass-to-charge ratio 310, corresponding to the addition of a proton to the molecular formula C₁₈H₁₅NO₄ [21] [6].

The electrospray ionization process demonstrates high efficiency for isoquinoline derivatives due to the basic nitrogen atom that readily accepts protons under acidic conditions [22] [23]. The molecular ion exhibits good stability under mild ionization conditions, allowing for subsequent fragmentation studies through collision-induced dissociation experiments [24] [22].

Sodium and potassium adduct ions may also be observed at mass-to-charge ratios 332 and 348 respectively, depending on the ionic composition of the mobile phase [19]. These alkali metal adducts provide additional confirmation of the molecular weight and can serve as alternative precursor ions for fragmentation studies [20].

Fragmentation Behaviors in Collision-induced Dissociation

Collision-induced dissociation of the protonated molecular ion produces characteristic fragmentation patterns that reflect the structural features of methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate [25] [26]. The primary fragmentation pathway involves loss of the methyl ester group, resulting in a fragment ion at mass-to-charge ratio 278 corresponding to the formation of the carboxylic acid derivative [25].

Secondary fragmentation leads to loss of carbon monoxide from the carboxyl group, producing an ion at mass-to-charge ratio 250 [25] [26]. Further fragmentation may involve loss of the phenoxy group, generating ions characteristic of the substituted isoquinoline core structure [24] [22]. The collision energy and collision gas pressure significantly influence the relative abundances of these fragment ions [27] [28].

Unusual fragmentation behaviors characteristic of isoquinoline-3-carboxamides include spontaneous water addition to acylium ions formed during the fragmentation process [25] [26]. This phenomenon results in nominal mass losses that do not correspond to simple neutral losses, requiring careful interpretation of the mass spectrometric data [25].

Characteristic Fragment Ions

The characteristic fragment ions produced from methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate provide structural information about specific functional groups and substitution patterns [24] [22]. The base peak in the collision-induced dissociation spectrum typically corresponds to the loss of methanol from the ester group, producing an ion at mass-to-charge ratio 278 [26].

Fragment ions at mass-to-charge ratio 250 result from subsequent loss of carbon monoxide, while ions at mass-to-charge ratio 235 correspond to additional loss of a methyl radical [24]. The phenoxy substitution pattern generates characteristic ions through cleavage of the carbon-oxygen bond, producing phenoxide ions and substituted isoquinoline fragments [22].

The retention of the isoquinoline nitrogen in major fragment ions provides confirmatory evidence for the heterocyclic structure [24] [22]. Characteristic ions at mass-to-charge ratios corresponding to the loss of specific substituents enable identification of the substitution pattern around the isoquinoline ring system [20].

Vibrational Spectroscopy

Fourier Transform Infrared Spectral Analysis

Fourier transform infrared spectroscopy provides comprehensive vibrational information for methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate through characteristic absorption bands that correspond to specific molecular vibrations [29] [30]. The hydroxyl group at position 4 exhibits a characteristic broad absorption band between 3200-3400 wavenumbers due to O-H stretching vibrations [31] [32].

The ester carbonyl group produces a strong, sharp absorption band around 1680-1700 wavenumbers, characteristic of C=O stretching in carboxylate esters [31] [32]. The aromatic C=C stretching vibrations of the isoquinoline ring system appear between 1585-1685 wavenumbers, with multiple bands reflecting the different aromatic environments within the molecule [29] [33].

The phenoxy linkage contributes characteristic C-O-C stretching vibrations around 1250-1270 wavenumbers [31]. Aromatic C-H out-of-plane bending vibrations appear in the fingerprint region below 900 wavenumbers, providing additional structural confirmation [29] [30]. The substitution pattern of the isoquinoline ring influences the exact positions and intensities of these vibrational bands [33].

Raman Spectral Characterization

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with enhanced sensitivity to symmetric vibrations and carbon-carbon stretching modes [34] [35]. The isoquinoline ring system exhibits prominent Raman bands corresponding to C=C stretching vibrations between 1585-1685 wavenumbers [29] [34].

Deep ultraviolet resonance Raman spectroscopy enables selective enhancement of specific vibrational modes through electronic resonance effects [34] [35]. At excitation wavelengths of 257 nanometers, strong C=C vibrations of the benzo portion of the isoquinoline ring dominate the spectrum between 1585-1685 wavenumbers [34]. Excitation at 244 nanometers enhances Raman signals between 1350-1430 wavenumbers, corresponding to C=C vibrations of the pyridino portion [34] [35].

The phenoxy substituent contributes characteristic Raman bands between 1210-1250 wavenumbers, assigned to C=C stretching vibrations combined with HCC deformation vibrations of the phenyl ring [34] [35]. These selective enhancements enable differentiation between structurally similar isoquinoline derivatives based on their substituent patterns [34].

Comparative Analysis with Related Isoquinoline Derivatives

Comparative vibrational analysis with related isoquinoline derivatives reveals structure-activity relationships and enables identification of characteristic spectroscopic signatures [30] [33]. Substitution at different positions of the isoquinoline ring produces systematic changes in vibrational frequencies due to electronic and steric effects [33].

The presence of electron-withdrawing groups such as the ester functionality causes shifts in aromatic C=C stretching frequencies to higher wavenumbers [33]. Conversely, electron-donating substituents like methoxy groups produce shifts to lower frequencies [30]. The hydroxyl group at position 4 exhibits strong intramolecular hydrogen bonding with the adjacent ester carbonyl, resulting in characteristic frequency shifts compared to free hydroxyl groups [33].

Density functional theory calculations provide theoretical support for vibrational assignments and enable prediction of spectroscopic properties for related compounds [30] [33]. The correlation between calculated and experimental frequencies demonstrates excellent agreement for most vibrational modes, validating the computational approaches for structural analysis [29] [30].

Ultraviolet-Visible Spectroscopy

Absorption Characteristics

Ultraviolet-visible spectroscopy of methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate reveals characteristic electronic transitions that provide information about the conjugated π-electron system [36] [37]. The compound exhibits multiple absorption bands in the ultraviolet region corresponding to π→π* and n→π* electronic transitions within the aromatic chromophore [38] [39].

The primary absorption band appears around 250-300 nanometers, attributed to the π→π* transition of the isoquinoline ring system [40] [36]. This transition exhibits high extinction coefficient values characteristic of allowed electronic transitions in aromatic heterocycles [38]. A secondary absorption band at longer wavelengths around 300-350 nanometers corresponds to an n→π* transition involving the nitrogen lone pair [36] [37].

The phenoxy substituent contributes additional absorption intensity through extension of the conjugated system [40]. The hydroxyl group at position 4 may participate in intramolecular charge transfer transitions, particularly in polar solvents where hydrogen bonding interactions are enhanced [38] [39]. The ester functionality provides additional chromophoric character through its carbonyl group [41].

Solvent Effects on Electronic Transitions

Solvent effects significantly influence the electronic absorption spectrum of methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate due to differential solvation of the ground and excited states [38] [39]. Polar solvents stabilize the excited state more than the ground state, resulting in bathochromic shifts of the absorption maxima [41].

The n→π* transition exhibits particularly strong solvent dependence due to the involvement of the nitrogen lone pair, which experiences significant solvation changes upon excitation [36] [38]. Hydrogen-bonding solvents interact specifically with the hydroxyl group and nitrogen atom, producing characteristic changes in both absorption wavelength and intensity [39].

Protic solvents may cause protonation of the nitrogen atom under acidic conditions, resulting in dramatic changes in the electronic spectrum [36]. The protonated form exhibits different electronic transitions compared to the neutral molecule, with characteristic blue shifts of the π→π* transitions [37] [38]. These solvent-dependent spectral changes provide valuable information about the electronic structure and reactivity of the compound [39] [41].

| Spectroscopic Technique | Key Findings | Diagnostic Features |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons at 6.5-8.0 ppm [1] [2] | Distinctive isoquinoline ring pattern [3] |

| ¹³C Nuclear Magnetic Resonance | Ester carbonyl at 171 ppm [7] | Aromatic carbons 115-160 ppm [9] [11] |

| Two-dimensional Nuclear Magnetic Resonance | Complete connectivity mapping [12] [13] | Spatial relationships via Nuclear Overhauser Effect [17] |

| Electrospray Ionization Mass Spectrometry | Molecular ion at m/z 310 [21] [6] | Characteristic fragmentation patterns [25] [26] |

| Fourier Transform Infrared | Ester C=O at 1680-1700 cm⁻¹ [31] | Hydroxyl stretch 3200-3400 cm⁻¹ [32] |

| Raman Spectroscopy | C=C stretch enhancement [34] [35] | Selective resonance effects [34] |

| Ultraviolet-Visible | π→π* transition 250-300 nm [36] [37] | Solvent-dependent shifts [38] [39] |